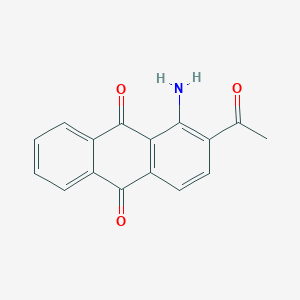![molecular formula C16H18N2O2S B14615845 (Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate CAS No. 58555-13-8](/img/structure/B14615845.png)
(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate: is a chemical compound that features a pyridine ring, a phenyl group substituted with a propan-2-yl sulfanyl group, and a carbamate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridine-3-methanol and 4-[(propan-2-yl)sulfanyl]phenyl isocyanate.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The temperature is maintained at room temperature to slightly elevated temperatures (20-40°C).
Procedure: Pyridine-3-methanol is reacted with 4-[(propan-2-yl)sulfanyl]phenyl isocyanate in the presence of a base such as triethylamine. The reaction mixture is stirred for several hours until the formation of the desired carbamate is complete. The product is then purified using column chromatography or recrystallization.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Electronics: Use in the synthesis of organic electronic materials.
Mécanisme D'action
The mechanism of action of (Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein. The sulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
- (Pyridin-2-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate
- (Pyridin-4-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate
- (Pyridin-3-yl)methyl {4-[(methylthio)phenyl}carbamate
Comparison:
- Structural Differences: The position of the pyridine ring and the nature of the substituents on the phenyl ring can significantly influence the compound’s properties.
- Reactivity: The presence of different substituents can alter the compound’s reactivity towards various chemical reactions.
- Applications: While similar compounds may share some applications, their unique structural features can make them more suitable for specific uses.
Propriétés
Numéro CAS |
58555-13-8 |
|---|---|
Formule moléculaire |
C16H18N2O2S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
pyridin-3-ylmethyl N-(4-propan-2-ylsulfanylphenyl)carbamate |
InChI |
InChI=1S/C16H18N2O2S/c1-12(2)21-15-7-5-14(6-8-15)18-16(19)20-11-13-4-3-9-17-10-13/h3-10,12H,11H2,1-2H3,(H,18,19) |
Clé InChI |
AKJPURBNBUCQME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=CC=C(C=C1)NC(=O)OCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14615768.png)
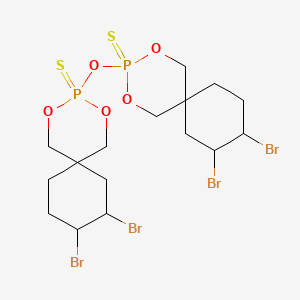
![6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14615774.png)
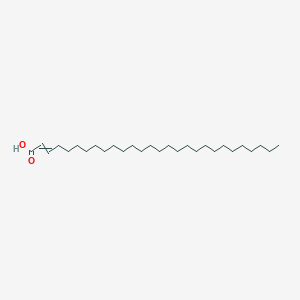

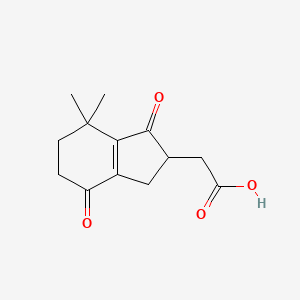
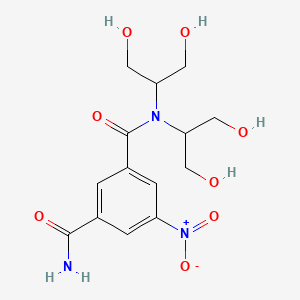
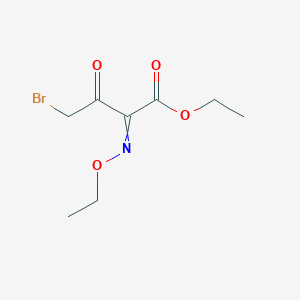
![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
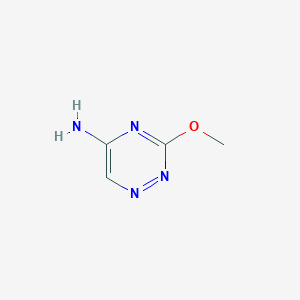
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)


